molecular formula C11H14O2 B1349832 4-Phenyloxan-4-ol CAS No. 81462-07-9

4-Phenyloxan-4-ol

Cat. No. B1349832
CAS RN: 81462-07-9
M. Wt: 178.23 g/mol
InChI Key: SFZFKBASNCZZMV-UHFFFAOYSA-N
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Description

4-Phenyloxan-4-ol, also known as benzofuran-4-ol, is a chemical compound with a molecular formula of C8H6O2. It is a heterocyclic organic compound that consists of a benzene ring fused with a furan ring. This compound has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Neuroprotective and Anti-inflammatory Properties

  • Neuroprotection and Anti-inflammatory : Sodium 4-phenylbutyrate (4-PBA) has shown promise in protecting against cerebral ischemic injury. In studies, 4-PBA demonstrated neuroprotective effects, reducing infarction volume, hemispheric swelling, apoptosis, and improving neurological status in a mouse model of hypoxia-ischemia. Additionally, it was found to suppress ER-mediated apoptosis and inflammation, suggesting a potential for the treatment of cerebral ischemia through inhibition of ER stress-mediated apoptosis and inflammation (Qi et al., 2004).
  • Antinociceptive and Anti-inflammatory Actions : A derivative of 4-phenyloxan-4-ol, 4-Phenylselenyl-7-chloroquinoline, has been studied for its potential antinociceptive and anti-inflammatory effects. The compound demonstrated acute anti-inflammatory and antinociceptive actions, which could position it as a candidate for the development of new therapeutic strategies for painful and inflammatory conditions (Pinz et al., 2016).

Antioxidant and Enzyme Inhibition Properties

  • Antioxidant Activity : A study on the synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs, including 4-Phenyloxan-4-ol derivatives, revealed that these compounds showed significant antioxidant activities in various tests, with the lead compound demonstrating strong antioxidant potential and the ability to protect against oxidative stress-related diseases (Burgart et al., 2022).
  • Tyrosinase Inhibition : Novel biphenyl ester derivatives of 4-Phenyloxan-4-ol were synthesized and tested for their anti-tyrosinase activities. Several compounds in the series exhibited significant inhibitory effects on tyrosinase, an enzyme critical in melanin production, suggesting potential applications in treatments for conditions related to melanin production and pigmentation (Kwong et al., 2017).

Protective and Stabilizing Effects

  • Cardioprotective Effects : 4-Phenyloxan-4-ol derivatives were studied for their cardioprotective effects against isoproterenol-induced myocardial infarction in rats. The compound 4-PBA demonstrated the ability to improve cardiac function, reduce misfolded and unfolded proteins produced after myocardial infarction, and exhibit a cardio-protective effect which might be due to the modulation of autophagy and inhibition of oxidative stress (Vatankhah et al., 2022).
  • Proteostasis Maintenance : The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis have been discussed in various studies. 4-PBA, as a chemical chaperone, prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress, which is vital in maintaining cellular homeostasis and preventing diseases related to protein misfolding (Kolb et al., 2015).

properties

IUPAC Name

4-phenyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZFKBASNCZZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372419
Record name 4-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyloxan-4-ol

CAS RN

81462-07-9
Record name 4-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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